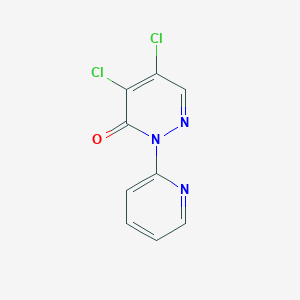

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4,5-dichloro-2-pyridin-2-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O/c10-6-5-13-14(9(15)8(6)11)7-3-1-2-4-12-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFKVSHYSHBPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70581412 | |

| Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78389-19-2 | |

| Record name | 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70581412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Abstract: This technical guide provides a detailed methodology for the synthesis and characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridazinone scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The title compound, featuring a dichlorinated pyridazinone core and a pyridyl substituent, serves as a versatile intermediate for the synthesis of novel molecular entities. The reactive chlorine atoms at the C4 and C5 positions are amenable to nucleophilic substitution, enabling extensive functionalization to explore structure-activity relationships (SAR).[3][4] This document outlines a robust synthetic protocol starting from commercially available mucochloric acid, details comprehensive characterization techniques, and discusses the rationale behind the experimental design.

Introduction and Strategic Rationale

The Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridazin-3(2H)-one ring system is a prominent heterocyclic motif in the design of biologically active molecules. Its structural features, including hydrogen bond donors and acceptors, and a planar aromatic system, allow for effective interactions with various biological targets. The versatility of the pyridazinone core, which can be readily substituted at multiple positions, makes it a valuable starting point for generating compound libraries for high-throughput screening.[5] Derivatives have shown promise as anticancer agents, with some analogues demonstrating significant tumor inhibition in preclinical models.[3][6]

Focus Molecule: 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

The target molecule combines three key features of strategic importance:

-

The Pyridazinone Core: Provides the fundamental pharmacophore.

-

Dichlorination: The chlorine atoms at the C4 and C5 positions are not merely substituents; they are reactive handles. Their electron-withdrawing nature influences the electronics of the ring, and more importantly, they serve as excellent leaving groups for nucleophilic aromatic substitution (SNAᵣ) reactions.[7] This allows for the introduction of diverse functionalities (e.g., amines, thiols, azides) to build a library of analogues.[4]

-

The Pyridin-2-yl Substituent: The introduction of a second nitrogen-containing heterocycle can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. It also provides an additional site for potential drug-receptor interactions.

The synthesis strategy presented herein is grounded in established, high-yielding reactions for pyridazinone formation, prioritizing efficiency, and the use of readily accessible starting materials.[3][8]

Proposed Synthetic Pathway

The most efficient and logical route to the target compound is a direct condensation-cyclization reaction between mucochloric acid and 2-hydrazinopyridine. Mucochloric acid is an ideal starting material as it is commercially available and can be derived from biomass, representing an element of green chemistry.[3][6] The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the stable pyridazinone ring.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is based on well-documented procedures for the synthesis of analogous N-substituted 4,5-dichloropyridazinones.[3]

Synthesis of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Materials:

-

Mucochloric acid (1.0 eq)

-

2-Hydrazinopyridine (1.1 eq)

-

Glacial Acetic Acid

-

Methanol

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve mucochloric acid (1.0 eq) in a minimal amount of glacial acetic acid.

-

Addition of Hydrazine: To the stirring solution, add 2-hydrazinopyridine (1.1 eq) portion-wise at room temperature. An initial color change and formation of a precipitate (the hydrazone intermediate) may be observed.

-

Cyclization: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting materials and the formation of a new, less polar spot indicates product formation.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold deionized water and a small amount of cold methanol to remove residual acetic acid and impurities.

-

Neutralization (Optional but Recommended): If the crude product is highly acidic, it can be suspended in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Re-filter the solid.

-

Drying: Dry the crude product under vacuum.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.

Causality and Justification:

-

Use of Acetic Acid: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the dehydration step required for cyclization of the hydrazone intermediate.[3]

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to form the thermodynamically stable pyridazinone ring.

-

Precipitation in Ice Water: The product is significantly less soluble in cold water than in acetic acid, leading to efficient precipitation and separation from the reaction solvent.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one.

Physicochemical and Spectroscopic Data

| Property | Expected Value/Observation |

| Molecular Formula | C₉H₅Cl₂N₃O |

| Molecular Weight | 242.06 g/mol |

| Appearance | Off-white to beige crystalline solid[9] |

| Melting Point | Expected in the range of 160-180 °C (by analogy to similar structures[10][11]) |

| Solubility | Slightly soluble in methanol and DMSO[9] |

| ¹H NMR | Expected signals for pyridyl protons (~7.0-8.5 ppm) and the pyridazinone proton (~7.5-8.0 ppm). |

| ¹³C NMR | Expected signals for carbonyl carbon (~160-165 ppm), chlorinated carbons (~125-150 ppm), and pyridyl carbons (~110-150 ppm).[3] |

| Mass Spec (EI/ESI) | Molecular ion (M⁺) peak with a characteristic isotopic cluster for two chlorine atoms at m/z 241, 243, 245. |

| IR Spectroscopy (KBr) | Characteristic C=O stretch (~1660-1690 cm⁻¹), C=N, and C-Cl absorptions.[3][12] |

Note: NMR chemical shifts are predictions and should be confirmed experimentally.

Strategic Applications and Further Functionalization

The synthesized 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is not an endpoint but a strategic platform for creating diverse chemical entities. The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Caption: Potential downstream functionalization pathways.

The regioselectivity of these substitutions can often be controlled by reaction conditions, providing access to a wide range of derivatives for biological screening and SAR studies.[7]

Safety and Handling

-

Mucochloric acid: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

2-Hydrazinopyridine: Toxic and a potential sensitizer. Avoid inhalation and skin contact.

-

Chlorinated Compounds: Handle with care as many chlorinated organic compounds have associated toxicities.

-

All manipulations should be performed in a well-ventilated fume hood.

References

-

Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. [Link]

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). SAJ Cancer Science. [Link]

-

4,5-Dichloro-3(2H)-pyridazinone. LookChem. [Link]

-

Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). International Journal of Chemistry and Pharmaceutical Sciences. [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Molecules. [Link]

-

Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014). ResearchGate. [Link]

-

Synthesis, Characterization and Anthelmentic Activity of Pyridazine Derivative. (2026). Pharma Research Library. [Link]

-

Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. (n.d.). International Journal of Research in Engineering and Science. [Link]

-

4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. PubChem. [Link]

-

Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. PrepChem.com. [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

-

4,5-dichloro-2-phenylpyridazin-3-one. Chemical Synthesis Database. [Link]

-

4,5-Dichloro-2-methylpyridazin-3(2H)-one. (n.d.). PMC. [Link]

-

An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (n.d.). PMC. [Link]

-

Functionalization of 4,5-Dichloropyridazin-3(2H)-one. (2014). ResearchGate. [Link]

Sources

- 1. biomedpharmajournal.org [biomedpharmajournal.org]

- 2. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarena.com [scholarena.com]

- 4. prepchem.com [prepchem.com]

- 5. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. researchgate.net [researchgate.net]

Solubility and stability studies of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

An In-Depth Technical Guide to the Solubility and Stability of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Foreword: Charting the Course for a Promising Heterocycle

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects.[1][2] 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one represents a novel entity within this class, combining the reactive dichloropyridazinone ring with a coordinating pyridinyl substituent. As with any potential drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount to its successful development. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential solubility and stability studies for this molecule. We will delve into the causality behind experimental designs and present robust protocols that ensure data integrity, in line with international regulatory standards.

Part 1: Solubility Assessment - The Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids.[3] Therefore, a comprehensive understanding of the solubility profile of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one is a critical first step. This section outlines the protocol for determining its equilibrium solubility, a cornerstone for Biopharmaceutics Classification System (BCS) categorization.[4]

Equilibrium Solubility Protocol (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[4] The protocol is designed in accordance with World Health Organization (WHO) guidelines for BCS classification.[5][6]

Objective: To determine the concentration of dissolved 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one in various aqueous and organic media at a physiologically relevant temperature.

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (simulated intestinal fluid), and pH 6.8 (simulated intestinal fluid).[6] Additionally, prepare solutions of relevant organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethanol) and purified water.

-

Addition of Compound: Add an excess amount of crystalline 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one to a known volume of each medium in sealed glass vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature of 37 ± 1 °C for 48 hours. This duration is typically sufficient for most compounds to reach equilibrium, though preliminary time-to-equilibrium studies can refine this.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of excess solid. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. The sample should be immediately filtered through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates.

-

Quantification: Analyze the filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound. A minimum of three replicate determinations at each condition is recommended.[6]

Solubility Profile Workflow

Caption: Workflow for Forced Degradation Studies.

Hypothetical Stability Data Summary

This table summarizes plausible outcomes from the forced degradation studies, highlighting the compound's vulnerabilities.

| Stress Condition | Reagent/Condition | Duration | Assay of Parent (%) | Degradation (%) | Major Degradants (Relative Retention Time) |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 48h | 88.5 | 11.5 | DP-1 (0.78), DP-2 (0.85) |

| Basic Hydrolysis | 0.1 N NaOH, RT | 24h | 75.2 | 24.8 | DP-3 (0.65) |

| Oxidative | 3% H₂O₂, RT | 24h | 92.1 | 7.9 | DP-4 (1.15) |

| Thermal (Solid) | 80°C | 72h | 98.9 | 1.1 | Minor peaks observed |

| Photolytic (Solid) | ICH Q1B | N/A | 96.4 | 3.6 | DP-5 (0.92) |

Interpretation: The compound shows significant degradation under basic conditions, suggesting susceptibility to nucleophilic attack on the pyridazinone ring, potentially leading to ring-opening. Moderate degradation occurs under acidic conditions. The compound is relatively stable to oxidation and heat but shows some sensitivity to light. The distinct degradation profiles under each condition confirm that the developed analytical method is stability-indicating, as it can resolve the parent peak from its various degradation products.

Long-Term Stability Protocol

Formal stability studies are required to establish a re-test period for the drug substance and a shelf life for the drug product. [7][8] Objective: To evaluate the stability of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one under storage conditions representative of different climatic zones.

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance. [7]2. Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).

-

Parameters: The testing should cover appearance, assay, degradation products, and any other critical quality attributes. A "significant change" is defined as a failure to meet the specification. [7]

Conclusion: A Roadmap for Development

This guide provides a foundational framework for assessing the solubility and stability of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. The hypothetical data indicates a compound with pH-dependent solubility, being more soluble in acidic conditions, and notable instability under basic and photolytic stress. These insights are invaluable for guiding formulation development—for instance, suggesting the use of acidic excipients or enteric coatings to enhance oral absorption and the need for light-protective packaging. The outlined protocols, grounded in authoritative ICH and WHO guidelines, provide a clear and scientifically rigorous path for generating the essential data package required for regulatory submission and advancing this promising molecule through the drug development pipeline.

References

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Memmert GmbH + Co. KG. (2012). Stability tests according to ICH Q1A (R2). [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Slideshare. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. [Link]

-

ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

-

Royal Society of Chemistry. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. [Link]

-

ResearchGate. (2025). ChemInform Abstract: Pyridazin-3(2H)-ones: Synthesis, Reactivity, Applications in Pharmacology and Agriculture. [Link]

-

ResearchGate. (n.d.). Physicochemical properties of Pyridazinone. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

-

Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. [Link]

-

Chemical Synthesis Database. (2025). 4,5-dichloro-2-phenylpyridazin-3-one. [Link]

-

ResearchGate. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. [Link]

-

ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Austin Publishing Group. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

-

MDPI. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

-

Chemsrc. (2025). 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]

-

European Union Reference Laboratories for Residues of Pesticides. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

-

FDA Global Substance Registration System. (n.d.). 4,5-DICHLORO-2-(ETHYLSULFONYL)-3(2H)-PYRIDAZINONE. [Link]

-

FDA Global Substance Registration System. (n.d.). 4,5-DICHLORO-3(2H)-PYRIDAZINONE. [Link]

-

Bide Pharmatech. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. [Link]

-

AquaEnergy Expo Knowledge Hub. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone. [Link]

-

ResearchGate. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. raytor.com [raytor.com]

- 5. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 6. who.int [who.int]

- 7. database.ich.org [database.ich.org]

- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

Methodological & Application

Application Notes and Protocols for Evaluating the Cytotoxicity of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Authored by: Senior Application Scientist

Introduction: Unveiling the Cytotoxic Potential of a Novel Pyridazinone Compound

The pyridazinone chemical scaffold is a recurring motif in compounds exhibiting a wide range of biological activities, including potential applications in agrochemicals and pharmaceuticals.[1][2] Certain chlorinated pyridazinone derivatives have demonstrated significant anti-cancer properties, inducing apoptosis in human cancer cell lines.[3][4] The compound 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one represents a novel molecule within this class. A thorough evaluation of its cytotoxic effects is a critical first step in understanding its potential as a therapeutic agent or identifying any potential toxicity risks.[5]

This comprehensive guide provides a multi-faceted approach to assessing the in vitro cytotoxicity of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. We will delve into the principles and detailed protocols for a selection of robust, cell-based assays designed to provide a comprehensive profile of the compound's impact on cell viability, membrane integrity, and induction of apoptosis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for generating reliable and reproducible cytotoxicity data.[6][7]

Strategic Selection of Cell-Based Assays

A comprehensive understanding of a compound's cytotoxicity is best achieved by employing multiple assays that interrogate different cellular processes. This multi-parametric approach provides a more complete picture of the compound's mechanism of action and mitigates the risk of misleading results from a single assay. We will focus on three key assays that measure distinct aspects of cell health:

-

MTT Assay: Evaluates metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of a cytosolic enzyme upon loss of membrane integrity, a hallmark of necrosis.[8]

-

Caspase-Glo® 3/7 Assay: Quantifies the activity of key executioner caspases involved in the apoptotic pathway.[9]

The selection of appropriate cell lines is also a critical consideration. For initial screening of a novel compound with an unknown mechanism of action, a panel of well-characterized cancer cell lines from different tissue origins is recommended.[10][11] This approach can help identify cell types that are particularly sensitive to the compound and may provide initial clues about its potential targets.

MTT Assay: Assessing Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function. In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[12] A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability.[13]

Experimental Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol

Materials:

-

4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

-

Selected cancer cell lines (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[13]

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls (medium only).

-

Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

-

| Parameter | Recommendation |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Incubation Time | 24, 48, 72 hours |

| MTT Incubation Time | 2 - 4 hours |

| Absorbance Wavelength | 570 nm (reference > 650 nm)[14] |

Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Integrity

Principle

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon the loss of membrane integrity, a characteristic of necrosis.[16] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8] The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[16]

Experimental Workflow

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol

Materials:

-

Cells treated with 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (from a parallel plate to the MTT assay)

-

LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

-

Lysis buffer (provided in most kits for maximum LDH release control)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Preparation and Treatment:

-

Prepare and treat a 96-well plate with cells and the compound as described in the MTT assay protocol.

-

Include the following controls:

-

Untreated Control: Cells treated with medium only (for spontaneous LDH release).

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) at the highest concentration used.

-

Maximum LDH Release Control: Untreated cells lysed with lysis buffer 45 minutes before the assay.[16]

-

Medium Background Control: Medium only (no cells).

-

-

-

Sample Collection:

-

After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

-

LDH Assay:

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.

-

Incubate the plate at room temperature for 30 minutes, protected from light.[16]

-

Add the stop solution (e.g., 50 µL) to each well.[16]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 490 nm within 1 hour of adding the stop solution.[16]

-

Subtract the absorbance of the medium background control from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

-

| Parameter | Recommendation |

| Supernatant Volume | 50 µL |

| Incubation with Reagent | 30 minutes at room temperature |

| Absorbance Wavelength | 490 nm |

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Principle

Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer agents exert their effects.[3] A central feature of apoptosis is the activation of a family of proteases called caspases.[17] Caspases-3 and -7 are effector caspases that play a crucial role in the execution phase of apoptosis.[18] The Caspase-Glo® 3/7 Assay is a luminescent method that measures the combined activities of caspases-3 and -7.[9] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[19] Cleavage of this substrate by the caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3 and -7.[9]

Apoptotic Pathway

Caption: Simplified overview of the caspase-mediated apoptotic pathway.

Detailed Protocol

Materials:

-

Cells treated with 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Preparation and Treatment:

-

Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol. Include appropriate controls.

-

-

Caspase-Glo® 3/7 Assay:

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[19]

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[19]

-

Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold increase in caspase activity in the treated cells compared to the untreated controls.

-

| Parameter | Recommendation |

| Plate Type | White-walled, opaque |

| Reagent Volume | Equal to culture volume (e.g., 100 µL) |

| Incubation Time | 1 - 3 hours at room temperature |

| Detection | Luminescence |

Conclusion and Future Directions

The suite of assays detailed in these application notes provides a robust framework for the initial cytotoxic characterization of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. By concurrently assessing metabolic activity, membrane integrity, and apoptotic pathways, researchers can gain a nuanced understanding of the compound's effects on cultured cells.

Positive results, such as a low IC50 value in the MTT assay, minimal LDH release, and a significant increase in caspase-3/7 activity, would strongly suggest that 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one induces cell death via apoptosis.[3] Conversely, a high level of LDH release would indicate a necrotic mode of cell death.

Further investigations could involve expanding the panel of cell lines, exploring the compound's effects on non-cancerous cell lines to assess selectivity, and delving deeper into the molecular mechanisms of apoptosis by examining the activation of specific initiator caspases and other apoptotic markers. These foundational cytotoxicity studies are indispensable for guiding the future development of this and other novel pyridazinone compounds.

References

- Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Abcam. (n.d.). MTT assay protocol.

- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.

- Abcam. (2025, May 20). LDH assay kit guide: Principles and applications.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

-

National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

-

NJ Bio. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]

-

protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

-

Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

-

Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]

-

Leist, M., et al. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC. Retrieved from [Link]

-

PraxiLabs. (n.d.). Neutral Red Uptake Assay | Cell Viability. Retrieved from [Link]

-

PubMed. (n.d.). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, March 1). A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. Retrieved from [Link]

-

Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

-

Boster Bio. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

-

PharmaLegacy. (n.d.). Cell-based Assays - Cytotoxicity. Retrieved from [Link]

-

MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, March 12). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

-

Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

-

ScholArena. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Retrieved from [Link]

-

Chemsrc. (2025, August 20). 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9. Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarena.com [scholarena.com]

- 5. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based Assays - Cytotoxicity - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. protocols.io [protocols.io]

- 17. bosterbio.com [bosterbio.com]

- 18. stemcell.com [stemcell.com]

- 19. promega.com [promega.com]

Application Notes and Protocols for In-Vivo Evaluation of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

I. Introduction and Scientific Rationale

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, with derivatives showing a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] The subject of this guide, 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one, is a novel compound within this class. While specific biological data for this exact molecule is not yet widespread, its structural elements—a dichlorinated pyridazinone core—suggest a strong potential for potent bioactivity. For instance, 2-substituted 4,5-dihalo-3(2H)-pyridazinone derivatives have been reported to possess good analgesic activity with reduced ulcerogenic side effects compared to traditional NSAIDs.[2]

Given the prevalence of anti-inflammatory and analgesic properties within this chemical family, this guide will focus on designing an in-vivo experimental plan to characterize the potential of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one (hereafter referred to as "Compound-PYR") as a modulator of inflammatory responses. Specifically, we hypothesize that Compound-PYR may act as an inhibitor of the p38 MAP kinase (MAPK) signaling pathway, a critical regulator of pro-inflammatory cytokine production.[4][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct robust in-vivo studies. It covers the strategic planning, detailed protocols, and data interpretation necessary to evaluate the therapeutic potential of Compound-PYR in a preclinical setting. The principles and methodologies outlined here are grounded in established best practices for preclinical research to ensure scientific rigor and reproducibility.[6][7]

Postulated Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK pathway is a key signaling cascade activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS).[5][8] Activation of this pathway leads to the production of critical inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] Inhibition of p38 MAPK is a validated therapeutic strategy for a range of inflammatory conditions.[4][10] We will proceed with the hypothesis that Compound-PYR exerts its anti-inflammatory effects by targeting this pathway.

Below is a diagram illustrating the proposed mechanism and the point of intervention for Compound-PYR.

Caption: Hypothesized p38 MAPK signaling pathway and inhibitory target of Compound-PYR.

II. Preclinical In-Vivo Experimental Workflow

A well-designed preclinical study is phased and iterative, starting with fundamental characterization and moving towards more complex efficacy models.[11][12] This workflow ensures that resources are used efficiently and that the resulting data is robust and interpretable.

Caption: Phased approach for the in-vivo evaluation of Compound-PYR.

III. Phase 1: Foundational In-Vivo Studies

Formulation and Vehicle Selection

Objective: To develop a safe and effective vehicle for the administration of Compound-PYR that ensures its solubility and stability for in-vivo use.

Rationale: The physical and chemical properties of the test compound dictate the choice of vehicle. An inappropriate vehicle can lead to poor bioavailability, local irritation, or even toxicity, confounding the study results. The goal is to achieve a homogenous and stable solution or suspension.

Protocol:

-

Solubility Screening: Test the solubility of Compound-PYR in a panel of common, biocompatible vehicles.

-

Start with simple aqueous vehicles (e.g., Saline, 5% Dextrose).

-

If solubility is poor, progress to co-solvent systems (e.g., Saline with 5-10% DMSO, PEG400, or Solutol HS 15).

-

For highly lipophilic compounds, consider lipid-based formulations like oil-in-water emulsions.

-

-

Stability Assessment: Once a suitable vehicle is identified, assess the stability of the formulation at the intended storage and administration temperatures over a relevant timeframe (e.g., 24-48 hours).

-

Vehicle Toxicity Check: Administer the final chosen vehicle to a small cohort of animals (n=2-3) and monitor for any adverse effects over 24-48 hours before proceeding with compound administration.

| Vehicle Component | Concentration Range | Rationale / Use Case |

| Saline (0.9% NaCl) | - | Primary vehicle for water-soluble compounds. |

| DMSO | 5-10% (v/v) | Potent solubilizing agent; use at the lowest effective concentration. |

| PEG400 | 10-40% (v/v) | Co-solvent for poorly water-soluble compounds. |

| Tween 80 | 1-5% (v/v) | Surfactant to improve solubility and prevent precipitation. |

| Carboxymethylcellulose (CMC) | 0.5-1% (w/v) | Suspending agent for uniform particle distribution. |

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound-PYR that can be administered without causing unacceptable toxicity or mortality.

Rationale: The MTD is crucial for designing subsequent efficacy studies. It establishes the upper limit of the therapeutic window and informs the dose-ranging strategy. This is a critical step for animal welfare and data validity.[6]

Protocol:

-

Animal Model: Use the same species and strain intended for efficacy studies (e.g., C57BL/6 mice).

-

Group Size: Use a small group size (n=2-3 per dose group).

-

Dose Escalation:

-

Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). A modified Fibonacci sequence is often used.

-

Administer a single dose via the intended clinical route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

-

-

Monitoring: Observe animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days.

-

Endpoints:

-

Clinical Signs: Record any signs of toxicity, such as lethargy, ruffled fur, ataxia, or respiratory distress.

-

Body Weight: Measure body weight daily. A loss of >15-20% is a common humane endpoint.

-

Mortality: Record any deaths.

-

-

MTD Definition: The MTD is defined as the highest dose that causes no mortality and results in reversible, non-life-threatening clinical signs with acceptable body weight loss (typically <15%).

Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-PYR after a single administration.

Rationale: Understanding the PK profile (e.g., Cmax, Tmax, AUC, half-life) is essential for designing a rational dosing regimen for efficacy studies. It helps ensure that the compound reaches and maintains a sufficient concentration at the target site to exert a pharmacological effect.

Protocol:

-

Animal Model: C57BL/6 mice (or other appropriate strain).

-

Group Size: n=3-4 animals per time point.

-

Dosing: Administer a single dose of Compound-PYR (typically a well-tolerated dose below the MTD, e.g., 10 mg/kg) via the intended route (e.g., i.p. and/or p.o.).

-

Sample Collection: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Compound-PYR in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

| Parameter | Description | Importance |

| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |

| Tmax | Time to reach Cmax | Indicates the rate of absorption. |

| AUC | Area Under the Curve | Represents total drug exposure over time. |

| t½ | Half-life | Determines dosing frequency. |

| F% | Bioavailability (if p.o. vs i.v.) | Fraction of the oral dose that reaches systemic circulation. |

IV. Phase 2: Acute Pharmacodynamic and Efficacy Models

LPS-Induced Cytokine Release Model (Pharmacodynamics)

Objective: To demonstrate that Compound-PYR can inhibit the production of pro-inflammatory cytokines in vivo following a systemic inflammatory challenge.

Rationale: This model provides direct evidence of the compound's in-vivo biological activity and confirms target engagement. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of TNF-α and other cytokines via TLR4 signaling.[9][13] This is a rapid and robust model for screening anti-inflammatory compounds.

Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimation: Allow animals to acclimate for at least one week before the experiment.

-

Experimental Groups (n=6-8 per group):

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + LPS

-

Group 3: Compound-PYR (Low Dose) + LPS

-

Group 4: Compound-PYR (Mid Dose) + LPS

-

Group 5: Compound-PYR (High Dose) + LPS

-

Group 6 (Optional): Positive Control (e.g., known p38 inhibitor) + LPS

-

-

Procedure:

-

Step 1: Pre-treat animals with Compound-PYR or vehicle at the desired doses and route (e.g., 1 hour before LPS challenge for i.p. administration).

-

Step 2: Administer a sub-lethal dose of LPS (e.g., 0.5-1 mg/kg, i.p.) or saline.[9][14]

-

Step 3: Collect blood samples at a time point corresponding to the peak cytokine response (typically 1.5-3 hours post-LPS for TNF-α).[8][9]

-

Step 4: Process blood to obtain plasma.

-

-

Endpoint Analysis:

-

Measure plasma levels of TNF-α, IL-6, and other relevant cytokines using a validated method such as ELISA or a multiplex bead array.

-

-

Data Analysis: Compare cytokine levels between the Vehicle + LPS group and the compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests). Calculate the percent inhibition for each dose.

LPS-Induced Paw Edema Model (Efficacy)

Objective: To evaluate the ability of Compound-PYR to reduce acute local inflammation.

Rationale: This model assesses the compound's effect on a cardinal sign of inflammation—swelling (edema). It is a simple, reproducible, and translatable model of acute inflammation.[15]

Protocol:

-

Animal Model: Male C57BL/6 or BALB/c mice, 8-10 weeks old.

-

Experimental Groups (n=6-8 per group): Similar to the cytokine release model.

-

Procedure:

-

Step 1: Pre-treat animals with Compound-PYR or vehicle.

-

Step 2: Measure the baseline thickness of the right hind paw using a digital caliper.

-

Step 3: Inject a small volume (e.g., 20-50 µL) of LPS solution (e.g., 1 mg/mL) into the plantar surface of the right hind paw. Inject the same volume of saline into the left hind paw as an internal control.

-

Step 4: Measure paw thickness at several time points post-LPS injection (e.g., 1, 2, 4, 6, and 24 hours).[15]

-

-

Endpoint Analysis:

-

The primary endpoint is the change in paw thickness (in mm) from baseline.

-

Calculate the area under the curve (AUC) for the paw thickness vs. time plot for each animal.

-

-

Data Analysis: Compare the increase in paw thickness or the AUC between the Vehicle + LPS group and the compound-treated groups using appropriate statistical methods.

V. Scientific Integrity and Rigorous Experimental Design

To ensure the generation of high-quality, reproducible data, all experiments must adhere to principles that minimize bias.[6][7]

-

Randomization: Animals must be randomly allocated to treatment groups to prevent selection bias.

-

Blinding: Whenever possible, the investigator assessing the outcomes (e.g., measuring paw thickness, analyzing samples) should be blinded to the treatment allocation.[7]

-

Sample Size Calculation: An a priori power analysis should be performed to determine the appropriate number of animals per group to detect a statistically significant effect of a biologically relevant size.

-

Inclusion/Exclusion Criteria: Define clear criteria for including or excluding animals from the study and analysis (e.g., based on health status prior to the experiment).

-

Reporting: All studies should be reported in accordance with the ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) to ensure transparency and allow for critical evaluation.[16]

VI. References

-

Vertex AI Search. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.

-

SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

MDPI. (2021). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.

-

National Institutes of Health (NIH). (n.d.). General Principles of Preclinical Study Design. PMC.

-

MDPI. (2023). Designing an In Vivo Preclinical Research Study.

-

National Institutes of Health (NIH). (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.

-

The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.

-

Redoxis. (n.d.). In vivo Acute Inflammatory Models.

-

ResearchGate. (2023). Designing an In Vivo Preclinical Research Study.

-

BioCanRx. (2018). Preclinical Experimental Design and Reporting Workshop.

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

-

ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity.

-

ResearchGate. (n.d.). In vivo visualization of LPS-induced inflammation in living mice....

-

PubMed. (2010). In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model.

-

Taconic Biosciences. (n.d.). Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages.

-

PNAS. (2006). p38MAPK inhibition prevents disease in pemphigus vulgaris mice.

-

National Institutes of Health (NIH). (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC.

-

SciELO. (n.d.). Studies on new substituted pyridazinones: synthesis and biological evaluation.

-

Taylor & Francis. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies.

-

PubMed. (2010). Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression.

-

ResearchGate. (n.d.). -In Vitro and In Vivo Effects of Moderately Selective p38a MAPK....

-

SciSpace. (n.d.). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases.

-

bioRxiv. (2022). Intermittent systemic exposure to lipopolysaccharide-induced inflammation disrupts hippocampal long-term potentiation and impairs cognition in aging male mice.

-

National Institutes of Health (NIH). (n.d.). Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins. PMC.

-

ScholArena. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

-

Chem-Impex. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone.

-

PubMed. (2018). Pyridazine and pyridazinone derivatives as potent and selective factor XIa inhibitors.

-

MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.

-

Semantic Scholar. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

-

Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

-

Chemsrc. (2025). 4,5-Dichloro-3(2H)-pyridazinone | CAS#:932-22-9.

-

ResearchGate. (2025). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents.

-

Pure Synth. (n.d.). 4,5-Dichloro-2-Phenyl-3(2H)-Pyridazinone 98.0%(GC).

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. sarpublication.com [sarpublication.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. In vitro target validation and in vivo efficacy of p38 MAP kinase inhibition in established chronic collagen-induced arthritis model: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to design robust preclinical efficacy studies that make a difference [jax.org]

- 8. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunology: Lipopolysaccharide (LPS) Challenge | Phenotypic Data Packages | Taconic Biosciences [taconic.com]

- 10. Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. biocanrx.com [biocanrx.com]

Application Note: 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one as a Covalent Electrophilic Probe

This Application Note is structured to guide researchers in utilizing 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one (hereafter referred to as DCP-Py ) as a covalent electrophilic probe.

This guide treats the compound not merely as a synthesis intermediate, but as a Chemical Biology Tool for Covalent Fragment-Based Drug Discovery (FBDD) and Chemoproteomic Profiling . The protocol focuses on its utility in mapping nucleophilic residues (cysteines/lysines) and validating "druggable" pockets in enzymes such as D-Amino Acid Oxidase (DAAO) and various Kinases .

Executive Summary

4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one is a privileged heterocyclic scaffold featuring a reactive 4,5-dichloro-3(2H)-pyridazinone core decorated with an N-2 pyridyl recognition motif. Unlike passive reversible inhibitors, this molecule acts as an Electrophilic Fragment Probe .

Its primary utility lies in its ability to undergo Nucleophilic Aromatic Substitution (

Key Applications:

-

Covalent Ligand Scouting: Identifying druggable cysteine residues in "undruggable" targets.

-

Competition Chemoproteomics: Screening for target engagement against broad-spectrum probes (e.g., IA-Rhodamine).

-

Fragment Elaboration: Serving as a "warhead-first" scaffold for synthesizing fused pyrazolo-pyridazinone libraries.

Physicochemical & Mechanistic Profile

Mechanism of Action ( )

The probe functions through a regioselective displacement of the chlorine atoms. In physiological buffers (pH 7.4), the chlorine at Position 4 is highly susceptible to attack by soft nucleophiles (thiols,

-

Recognition: The pyridin-2-yl moiety mimics nucleobases or peptide side chains, orienting the molecule in the active site.

-

Reaction: The target nucleophile attacks C-4, expelling chloride (

) and forming a stable thioether (or amine) adduct. -

Result: Irreversible inhibition or covalent labeling of the protein.

Technical Specifications

| Property | Data | Relevance |

| Formula | Core Scaffold | |

| MW | 242.06 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP | ~1.8 (Predicted) | Good membrane permeability |

| Electrophile | Vinyl chloride (cyclic) | Cysteine/Lysine targeting |

| Warhead Type | Activated Heterocycle | Tunable reactivity (unlike indiscriminate acrylamides) |

| Solubility | DMSO (>50 mM) | Compatible with high-throughput screening |

Experimental Workflows

Diagram: Mechanism & Workflow

The following diagram illustrates the probe's mechanism of action and the experimental decision tree.

Caption: Workflow showing the progression from probe binding to covalent modification and subsequent validation assays.

Detailed Protocols

Protocol A: Gel-Based Competition ABPP (Activity-Based Protein Profiling)

Objective: Determine if DCP-Py binds to a specific cysteine in your target protein by competing with a broad-spectrum fluorescent probe.

Materials:

-

Recombinant Target Protein (1 µM in PBS).

-

DCP-Py Probe (Stock: 10 mM in DMSO).

-

Reporter: IA-Rhodamine (Iodoacetamide-Rhodamine, Cysteine-reactive fluorophore).

-

SDS-PAGE reagents and Fluorescent Gel Scanner.

Step-by-Step Procedure:

-

Probe Incubation:

-

Aliquot protein into PCR tubes (25 µL per sample).

-

Add DCP-Py at increasing concentrations (e.g., 0, 1, 10, 50, 100 µM).

-

Incubate for 60 minutes at 37°C (or Room Temp). Note: Covalent bond formation is time-dependent.

-

-

Reporter Labeling:

-

Quenching:

-

Add 4x SDS-Loading Buffer (containing

-mercaptoethanol) to stop the reaction. -

Boil samples at 95°C for 5 minutes.

-

-

Analysis:

-

Resolve on SDS-PAGE.

-

Scan gel for Rhodamine fluorescence.

-

Result Interpretation: A dose-dependent decrease in fluorescence band intensity indicates that DCP-Py successfully occupied the reactive cysteine.

-

Protocol B: Time-Dependent Inhibition Assay ( )

Objective: Quantify the covalent inhibition efficiency against an enzymatic target (e.g., DAAO or a Kinase).

Rationale: Covalent inhibitors cannot be described by a simple

Procedure:

-

Preparation: Prepare Enzyme Reaction Buffer (specific to target).

-

Pre-incubation:

-

Mix Enzyme + DCP-Py (at 5x

). -

Incubate for varying times:

minutes.

-

-

Dilution & Measurement:

-

At each time point, dilute an aliquot 50-fold into a substrate solution (to dilute out unbound probe).

-

Measure residual enzymatic velocity (

).

-

-

Data Plotting:

-

Plot

vs. Time. -

The slope represents

. -

Plot

vs. [Concentration] to determine

-

Critical Considerations & Troubleshooting

Regioselectivity (C4 vs. C5)

-

The Issue: The probe has two chlorines. Which one reacts?

-

Insight: In 4,5-dichloro-3(2H)-pyridazinones, the C-4 position is generally more electrophilic due to the para-positioning relative to the carbonyl and the electron-withdrawing N-N bond.

-

Control: If mass spectrometry shows a +206 Da shift (loss of HCl), a single substitution occurred. If +170 Da (approx), double substitution occurred (rare in biology).

-

Validation: Use NMR (

) on small molecule models (e.g., reacting DCP-Py with N-acetylcysteine) to confirm the site of addition before moving to protein models [1].

Stability

-

Hydrolysis: The compound is stable in PBS for >24 hours. However, avoid buffers with high concentrations of DTT or Mercaptoethanol during the incubation phase, as these will scavenge the probe before it hits the protein.

-

Light Sensitivity: Pyridazinones can be photo-active. Perform incubations in low light.

References

-

Yoon, Y. J., et al. (2010).[6] Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society.

-

Lattmann, E., et al. (2003). Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anticancer agents. Journal of Pharmacy and Pharmacology.

-

Singh, H., et al. (2017). Discovery of Irreversible Covalent FGFR Inhibitors. ACS Medicinal Chemistry Letters.

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature.

-

ChemicalBook. (2025).[7] 4,5-Dichloro-3(2H)-pyridazinone Properties and Safety.

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Harnessing Covalent Chemical Probes: From Inhibition to Induced Proximity Modalities [escholarship.org]

- 5. WO2016180833A1 - Process for preparing 4-amino-pyridazines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Overcoming solubility issues with 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one in assays

Ref: DCPP-SOL-GUIDE-v2.4

Status: Operational Subject: Troubleshooting Solubility, Precipitation, and Aggregation in Biological Assays Audience: Assay Development Scientists, Medicinal Chemists

Executive Summary & Compound Profile

Compound Identity: 4,5-Dichloro-2-(pyridin-2-yl)pyridazin-3(2H)-one Abbreviation: DCPP Chemical Context: DCPP features a rigid, planar pyridazinone core fused with a pyridine ring and substituted with two chlorine atoms.[1] The Core Challenge: This molecule exhibits high lattice energy (indicated by a melting point >200°C) and high lipophilicity (LogP > 3.0 estimated). It belongs to the "Brick Dust" category of compounds—poorly soluble in water and only moderately soluble in lipids.

Common Failure Modes:

-

Stock Precipitation: Water uptake in DMSO stocks causes "invisible" micro-precipitation.

-

Assay Crash-Out: Rapid dilution into aqueous buffer causes immediate precipitation, leading to erratic IC50 data.

-

Promiscuous Aggregation: Formation of colloidal aggregates that non-specifically inhibit enzymes (False Positives).[2]

Module A: Stock Solution Management

The majority of "assay failures" actually occur inside the freezer.

The Issue: The Hygroscopic Trap

DMSO is highly hygroscopic.[3][4] It can absorb up to 30% water by weight from the atmosphere if left uncapped.

-

Mechanism: DCPP is soluble in 100% DMSO but insoluble in 90% DMSO. As your stock solution absorbs atmospheric water, the solvent power decreases. The compound crystallizes out, but the crystals are often too small to see with the naked eye.

-

Result: You think you are dosing 10 mM; you are actually dosing 0.5 mM.

Protocol: Anhydrous Stock Preparation

-

Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves) or d6-DMSO (often higher purity). Avoid DMF if possible due to cellular toxicity, though it dissolves DCPP better.

-

Dissolution: Vortex for 2 minutes, then sonicate at 40°C for 10 minutes. Visual clarity is not enough; sonication ensures the breakdown of micro-nucleation sites.

-

Storage:

-

Do not store in a large master bottle.

-

Do: Aliquot into single-use vials (e.g., 20 µL per tube) to prevent freeze-thaw cycles.

-

Seal: Use Parafilm or argon backfilling before freezing.

-

Module B: Preventing "Crash-Out" During Dilution

Directly pipetting 10 mM DMSO stock into an aqueous buffer is a recipe for precipitation.

The Science: Dielectric Shock

When a hydrophobic solute in DMSO (Dielectric constant

Protocol: The Intermediate Dilution Step (Step-Down Method)

Instead of a 1:1000 single step, use a 3-step dilution to "train" the compound into the aqueous phase.

Target: Final Assay Concentration 10 µM (0.1% DMSO).

| Step | Source | Diluent | Ratio | Resulting Conc.[2] | Solvent Composition | Status |

| 1 | 10 mM Stock (100% DMSO) | 100% DMSO | N/A | 10 mM | 100% DMSO | Stable |

| 2 | 10 mM Stock | Buffer + 10% DMSO | 1:10 | 1 mM | ~19% DMSO | Metastable (Use within 30 min) |

| 3 | 1 mM Intermediate | Assay Buffer | 1:100 | 10 µM | 0.2% DMSO | Assay Ready |

Critical Note: In Step 2, the presence of extra DMSO in the diluent prevents the "shock." Ensure your assay buffer contains carrier proteins (e.g., 0.1% BSA or HSA ) before adding the compound. The proteins act as "chaperones," sequestering the lipophilic DCPP and keeping it in solution.

Module C: Identifying False Positives (Aggregation)

Is your compound a true inhibitor, or is it just forming a sticky blob?

The Issue: Colloidal Aggregation

Planar, hydrophobic molecules like DCPP often stack like poker chips in aqueous solution, forming colloids (100–1000 nm particles). These colloids adsorb enzymes on their surface, causing non-specific inhibition .[2]

-

Symptom: Steep dose-response curves (Hill slope > 2.0).

-

Symptom: Inhibition disappears if you increase enzyme concentration.

Protocol: The Detergent Challenge

To validate your hits, run the Triton X-100 Shift Assay .

-

Control Arm: Run standard IC50 assay.

-

Experimental Arm: Add 0.01% Triton X-100 (or Tween-80) to the assay buffer.

-

Analysis:

Visual Troubleshooting Workflows

Figure 1: The Solubility Decision Tree

Use this logic flow to determine the root cause of assay variability.

Caption: Logical workflow for diagnosing DCPP solubility issues. Blue nodes represent decision points; Red nodes indicate failure modes; Green nodes indicate corrective actions.

Figure 2: The "Step-Down" Dilution Workflow

Visualizing the gradient reduction of solvent concentration.

Caption: The Intermediate Dilution method prevents the rapid precipitation caused by "shocking" the compound with 100% water.

Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 to improve solubility? A: Yes. A mixture of DMSO:PEG-400:Water (10:40:50) is a standard formulation vehicle for this class of compounds in animal studies (PK). For in vitro assays, you can use PEG-400 as a co-solvent (up to 5%) if your enzyme/cells tolerate it. It suppresses nucleation better than DMSO alone.

Q: My compound precipitates after 2 hours in the assay plate. Why? A: This is "Kinetic Solubility" failure. The compound was supersaturated initially (metastable) and eventually crashed out to reach thermodynamic equilibrium.

-

Fix: Reduce the assay duration or lower the testing concentration.

-

Fix: Add 0.05% BSA (Bovine Serum Albumin) to the buffer. Albumin binds lipophilic drugs and acts as a reservoir, keeping the "free" concentration constant while preventing crystal growth.

Q: How do I verify if the compound is actually in solution? A: Do not rely on your eyes. Use Nephelometry (light scattering) or measure UV absorbance after centrifugation.

-

Test: Spin the assay plate at 3000 x g for 10 mins. Sample the supernatant. If the UV absorbance drops compared to a pre-spin sample, you have precipitation.

References

- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Shoichet, B. K. (2006). "Screening in a Spirit Haunted by Artifacts." Drug Discovery Today. (Definitive paper on colloidal aggregation).

-

Waybright, T. J., et al. (2009). "Assay Guidance Manual: Assay Interference by Aggregation." NCBI Bookshelf. (Detailed protocols for detergent challenges).

- Balakin, K. V., et al. (2006). "Property-Based Design of Kinase Inhibitors." Current Medicinal Chemistry. (Context on the solubility of planar nitrogenous heterocycles like pyridazinones).

- Ziath Ltd. (2020). "The Effects of Water on DMSO and Effective Hydration Measurement." (Technical note on DMSO hygroscopicity).

Sources

- 1. scholarena.com [scholarena.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ziath.com [ziath.com]

- 4. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

Technical Support Center: HPLC Purification of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one

Welcome to the technical support guide for the HPLC purification of 4,5-Dichloro-2-(pyridin-2-YL)pyridazin-3(2H)-one. This document is designed for researchers, scientists, and drug development professionals, providing in-depth protocols and troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the scientific rationale behind the purification strategy, enabling you to resolve issues autonomously and ensure the integrity of your results.

Compound Properties & Initial Assessment

| Property | Estimated Value/Characteristic | Rationale & Implications for HPLC |

| Molecular Weight | ~258.08 g/mol | Standard molecular weight for small molecules; suitable for typical HPLC columns. |

| Polarity (LogP) | ~1.5 - 2.5 | The dichlorinated core is somewhat hydrophobic (LogP of 4,5-dichloro-3(2H)-pyridazinone is ~1.08)[1][2], while the pyridine ring adds some polarity. The overall molecule is moderately polar, making it an excellent candidate for reversed-phase HPLC. |

| Acidity/Basicity (pKa) | Basic, pKa ~5.2 | The pyridine nitrogen is basic, with a pKa around 5.23.[3][4] This is the most critical property for method development. At a mobile phase pH near this pKa, the compound will exist as a mixture of ionized (protonated) and neutral forms, leading to severe peak tailing. |

| UV Absorbance (λmax) | ~250-280 nm and a shorter wavelength cutoff | Pyridine exhibits absorbance maxima around 254 nm.[5] The pyridazinone ring system also absorbs in the UV range.[6] A broad spectrum scan is recommended, but 254 nm is a robust starting point for detection. |

| Solubility | Soluble in polar organic solvents (e.g., Acetonitrile, Methanol, DMSO). | The compound is expected to have good solubility in common HPLC organic modifiers and sample diluents.[1] |

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What is the best HPLC mode for purifying this compound?

A1: Reversed-phase HPLC (RP-HPLC) is the most suitable mode. The compound's estimated LogP suggests it has sufficient hydrophobicity to be retained on a non-polar stationary phase like C18.[7] RP-HPLC offers excellent resolving power and reproducibility for such molecules. Normal-phase chromatography is less ideal due to the compound's polarity and the technical challenges associated with non-polar, volatile mobile phases.[8]

Q2: Which HPLC column should I start with?